molecular formula C17H19NO5S B229842 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid

5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid

Katalognummer B229842
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: AJISVEXLPBAKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory, analgesic, and antipyretic properties. Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Sulindac has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. It has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Sulindac has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Wirkmechanismus

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever. Sulindac also has other mechanisms of action, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, the inhibition of cell growth, and the induction of apoptosis in cancer cells. Sulindac has also been shown to have neuroprotective effects, reducing the formation of amyloid-beta plaques and improving cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Sulindac has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid has some limitations, including its low solubility in water and its potential toxicity at high doses. Researchers should be aware of these limitations when designing experiments using 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.

Zukünftige Richtungen

There are several future directions for research on 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, including its potential use in combination with other drugs for cancer treatment, its use in the treatment of other inflammatory conditions, and its potential use as a neuroprotective agent in Alzheimer's disease. Further research is also needed to better understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.
In conclusion, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, or 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid, is a widely used nonsteroidal anti-inflammatory drug with potential therapeutic applications in cancer, Alzheimer's disease, and other inflammatory conditions. Its well-established synthesis method, availability, and low cost make it an attractive option for lab experiments. However, researchers should be aware of its limitations, including low solubility in water and potential toxicity at high doses. Further research is needed to fully understand the mechanisms of action of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid and to optimize its use in clinical settings.

Synthesemethoden

The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity, and it remains the most widely used method for the synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid.

Eigenschaften

Molekularformel

C17H19NO5S

Molekulargewicht

349.4 g/mol

IUPAC-Name

5-[(4-butylphenyl)sulfamoyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H19NO5S/c1-2-3-4-12-5-7-13(8-6-12)18-24(22,23)14-9-10-16(19)15(11-14)17(20)21/h5-11,18-19H,2-4H2,1H3,(H,20,21)

InChI-Schlüssel

AJISVEXLPBAKLT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Kanonische SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.